4-Bromo-2-chloro-5-methoxypyridine

Catalog No.
S985894
CAS No.
1020253-15-9
M.F
C6H5BrClNO
M. Wt
222.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chloro-5-methoxypyridine

CAS Number

1020253-15-9

Product Name

4-Bromo-2-chloro-5-methoxypyridine

IUPAC Name

4-bromo-2-chloro-5-methoxypyridine

Molecular Formula

C6H5BrClNO

Molecular Weight

222.47 g/mol

InChI

InChI=1S/C6H5BrClNO/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3

InChI Key

ROFQXQOLLAPAOR-UHFFFAOYSA-N

SMILES

COC1=CN=C(C=C1Br)Cl

Canonical SMILES

COC1=CN=C(C=C1Br)Cl
  • Medicinal Chemistry

    Pyridine derivatives are a well-studied class of compounds with various biological activities. Some are being investigated for their potential as medicinal agents []. These investigations may include areas like anti-cancer drugs or treatments for infectious diseases.

  • Material Science

    Pyridine derivatives can be used as building blocks in the design of new materials with specific properties. These materials may find applications in areas like organic electronics or catalysis.

  • Organic Chemistry

    Pyridine derivatives are versatile intermediates used in organic synthesis. This means they can be used as starting materials to create more complex molecules.

4-Bromo-2-chloro-5-methoxypyridine is an organic compound with the molecular formula C₆H₅BrClNO and a molecular weight of approximately 222.47 g/mol. It is characterized by the presence of a bromine atom at the 4-position, a chlorine atom at the 2-position, and a methoxy group (-OCH₃) at the 5-position of the pyridine ring. This compound is known for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features that enhance biological activity and reactivity.

Typical of halogenated pyridines, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, which are useful for forming carbon-carbon bonds, particularly with aryl or vinyl groups.
  • Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions on the pyridine ring.

The synthesis of 4-Bromo-2-chloro-5-methoxypyridine can be achieved through several methods:

  • Halogenation of Pyridine Derivatives: Starting from 2-chloro-5-methoxypyridine, bromination can be performed using bromine or brominating agents under controlled conditions.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods with appropriate aryl halides can also yield this compound from simpler precursors .

4-Bromo-2-chloro-5-methoxypyridine has several applications:

  • Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceuticals due to its ability to undergo further functionalization.
  • Agrochemical Development: Its unique structure may provide useful properties in the development of new agrochemicals .
  • Research Tool: Used in chemical biology for studying enzyme interactions and metabolic pathways.

Research indicates that 4-Bromo-2-chloro-5-methoxypyridine interacts with various biological systems, particularly through its inhibition of cytochrome P450 enzymes. This interaction is significant for understanding drug-drug interactions and metabolic profiles in pharmacology . Further studies are needed to fully elucidate its interaction mechanisms and potential side effects.

Several compounds share structural similarities with 4-Bromo-2-chloro-5-methoxypyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
5-Bromo-2-chloro-4-methoxypyridine880870-13-30.76
5-Bromo-2-chloro-4-ethoxypyridine52311-48-50.74
4-Bromo-6-chloronicotinaldehyde1060805-64-20.87
5-Bromo-2-chloro-3-methylpyridine128071-86-30.79
3-Bromo-2-chloro-5-methylpyridine17282-03-00.77

Uniqueness

The uniqueness of 4-Bromo-2-chloro-5-methoxypyridine lies in its specific combination of halogen substituents and the methoxy group, which may influence its solubility, reactivity, and biological activity compared to similar compounds. The presence of both bromine and chlorine atoms enhances its electrophilic character, making it suitable for various synthetic applications that other similar compounds may not efficiently perform.

Methoxylation at the C-5 position of the pyridine ring is typically accomplished via nucleophilic aromatic substitution, where a suitable leaving group (such as bromine or chlorine) is displaced by a methoxide ion. Sodium methoxide in methanol is a commonly used reagent for this transformation. The reaction conditions can vary depending on the substitution pattern of the pyridine precursor, with higher temperatures (up to 68°C) sometimes required to achieve complete substitution, especially in the case of dibrominated or dichlorinated pyridines. The regioselectivity of methoxylation is influenced by the electronic properties of the ring and the nature of the substituents, with the C-5 position being particularly reactive in certain halogenated pyridine systems [2].

Table 2. Methoxylation Yields for Halogenated Pyridines

SubstrateMethoxylating AgentTemperature (°C)Yield (%)Reference
2,6-DibromopyridineSodium methoxideRoom tempGood [2] [2]
3,5-DibromopyridineSodium methoxide63–68Good [2] [2]
2-Chloro-5-bromopyridineSodium methoxide40–60Moderate [2]

Multi-step Synthesis from 2-Chloro-5-methylpyridine Precursors

The synthesis of 4-Bromo-2-chloro-5-methoxypyridine often begins with 2-chloro-5-methylpyridine as a precursor. The multi-step process typically includes:

  • Halogenation: Introduction of a bromine atom at the 4-position using brominating agents under controlled conditions.
  • Methoxylation: Conversion of the methyl group at the 5-position to a methoxy group via oxidation to the corresponding aldehyde or carboxylic acid, followed by nucleophilic substitution with sodium methoxide.
  • Optimization: The reaction sequence is optimized by adjusting the stoichiometry of reagents, temperature, and reaction time to maximize yields and minimize by-products. The use of high-boiling solvents and excess halogenating agents is a common strategy to drive reactions to completion [3] [1].

Table 3. Multi-step Synthesis Overview

StepKey ReagentsConditionsTypical Yield (%)Reference
BrominationBromine, solvent80–130°C60–85 [1]
MethoxylationSodium methoxide, methanol40–68°C70–90 [2]
ChlorinationPhosphorus oxychloride100–120°CUp to 85 [1]

Non-cryogenic Magnesate-mediated Synthesis Approaches

Recent advances in magnesate chemistry have enabled non-cryogenic routes for the synthesis of polysubstituted pyridines, including 4-Bromo-2-chloro-5-methoxypyridine. These methods utilize magnesate reagents, which are less nucleophilic than organolithium compounds, allowing for selective metalation at specific positions on the pyridine ring without the need for low-temperature conditions. The magnesate-mediated approach involves the treatment of a suitably substituted pyridine with a magnesate base, followed by electrophilic quenching with brominating or chlorinating agents and subsequent methoxylation. This methodology offers improved regioselectivity, operational simplicity, and scalability for industrial applications [2].

Table 4. Comparison of Magnesate-mediated and Classical Synthesis

MethodTemperature (°C)RegioselectivityOperational ComplexityReference
Classical (lithiation)-78 to -100ModerateHigh [2]
Magnesate-mediated20–40HighLow [2]

Nucleophilic Aromatic Substitution Patterns

4-Bromo-2-chloro-5-methoxypyridine exhibits characteristic nucleophilic aromatic substitution behavior consistent with electron-deficient pyridine systems [1] [2] [3]. The compound demonstrates selective reactivity patterns that follow the established principles of nucleophilic aromatic substitution mechanisms. The presence of multiple halogen substituents creates distinct electronic environments that influence both regioselectivity and reaction rates [4] [5].

The regioselectivity of nucleophilic aromatic substitution in 4-bromo-2-chloro-5-methoxypyridine follows the typical pattern observed in halogenated pyridines, with preferential substitution occurring at the 4-position over the 2-position [3] [6]. This selectivity arises from the ability of the Meisenheimer intermediate to stabilize negative charge through resonance with the pyridine nitrogen atom [7] [8]. The 4-position demonstrates enhanced reactivity due to the formation of a more symmetrical intermediate structure, which provides superior stabilization compared to the intermediate formed via attack at the 2-position [6].

Table 1: Nucleophilic Aromatic Substitution Patterns

NucleophilePosition of AttackRelative RateLeaving GroupMechanism
Methoxide (MeO⁻)4-positionHighBromineAddition-Elimination
Amide (NH₂⁻)2-positionVery HighChlorineAddition-Elimination
Phenolate (PhO⁻)4-positionModerateBromineAddition-Elimination
Thiolate (RS⁻)2-positionHighChlorineAddition-Elimination

The leaving group order observed in nucleophilic aromatic substitution reactions of 4-bromo-2-chloro-5-methoxypyridine follows the established pattern: fluorine > chlorine ≈ bromine > iodine [3] [4]. This trend reflects the importance of the initial nucleophilic addition step as the rate-determining process, where the electronegativity of the halogen substituent influences the electrophilicity of the aromatic carbon center rather than the ease of carbon-halogen bond cleavage [3] [4].

Mechanistic studies indicate that the nucleophilic aromatic substitution reactions proceed via the classical addition-elimination pathway [2] [5]. The first step involves nucleophilic attack on the electron-deficient pyridine ring to form a Meisenheimer intermediate, followed by elimination of the halide leaving group [4] [7]. The methoxy substituent at the 5-position provides moderate electron-donating character that can influence the overall reactivity profile, though it does not significantly alter the fundamental mechanism .

Cross-coupling Reactions with Transition Metal Catalysts

4-Bromo-2-chloro-5-methoxypyridine serves as an excellent substrate for various transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling processes [11] . The differential reactivity of the bromine and chlorine substituents enables selective functionalization strategies that exploit the inherent electronic and steric differences between these halogen atoms [13] [14].

Palladium-catalyzed Suzuki-Miyaura coupling reactions demonstrate high efficiency with 4-bromo-2-chloro-5-methoxypyridine as the electrophilic partner [15]. The bromine substituent at the 4-position exhibits preferential reactivity over the chlorine at the 2-position, consistent with the general trend observed in cross-coupling chemistry where bromides typically undergo oxidative addition more readily than chlorides [13] [16]. This selectivity pattern enables sequential coupling strategies for the construction of complex molecular architectures [14].

Table 2: Cross-coupling Reaction Conditions

Catalyst SystemCoupling PartnerTemperature (°C)SolventYield Range (%)Selectivity
Pd(PPh₃)₄/K₃PO₄Aryl boronic acids901,4-Dioxane/H₂O70-854-Br > 2-Cl
Pd(OAc)₂/SPhosAryl boronic acids100Toluene65-904-Br > 2-Cl
Ni(COD)₂/BINAPAryl chlorides80Toluene60-80High
Pd₂dba₃/XPhosHeteroaryl halides120DMF55-75Moderate

Nickel-catalyzed cross-coupling reactions provide alternative pathways for functionalization of 4-bromo-2-chloro-5-methoxypyridine [13] [17]. These systems demonstrate particular utility for coupling with challenging electrophiles and can operate under milder conditions compared to some palladium-catalyzed processes [13]. The use of nickel catalysts enables access to products that may be difficult to obtain through conventional palladium catalysis, expanding the synthetic utility of this heterocyclic building block [13].

The mechanistic pathway for cross-coupling reactions involves initial oxidative addition of the carbon-halogen bond to the transition metal center, followed by transmetalation with the organometallic coupling partner and subsequent reductive elimination to form the desired carbon-carbon bond [15] [16]. The selectivity for bromine over chlorine in oxidative addition steps reflects the relative bond strengths and the electronic properties of the carbon-halogen bonds [13] [16].

Directed Ortho-Metalation Behavior

The directed ortho-metalation chemistry of 4-bromo-2-chloro-5-methoxypyridine involves selective lithiation at positions adjacent to coordinating substituents [18] [19] [20]. The methoxy group at the 5-position serves as an effective directing group for metalation reactions, enabling regioselective functionalization of the pyridine ring [18] [20].

Lithiation studies reveal that the methoxy substituent directs metalation preferentially to the 6-position (ortho to the methoxy group), while the halogen substituents can also influence the regioselectivity of metalation processes [18] [19]. The use of lithium diisopropylamide (LDA) or n-butyllithium in the presence of tetramethylethylenediamine (TMEDA) provides optimal conditions for achieving selective metalation [19] [20].

Table 3: Directed Ortho-Metalation Behavior

Directing GroupMetalating AgentTemperature (°C)Reaction Time (h)Major ProductYield (%)
Methoxyn-BuLi/TMEDA-7823-position metalation65-75
Bromon-BuLi-7815-position metalation70-80
Chlorot-BuLi-4236-position metalation60-70
Pyridyl nitrogenLDA-7843-position metalation55-65

The mechanism of directed ortho-metalation involves coordination of the lithium reagent to the directing group oxygen or nitrogen atom, followed by intramolecular deprotonation of the adjacent carbon-hydrogen bond [19] [20]. This coordination-directed process enables highly regioselective metalation that would not be achievable through simple deprotonation reactions [18].

Competitive metalation studies demonstrate that the directing ability follows the order: methoxy > halogen > pyridyl nitrogen [19]. This trend reflects the relative coordinating ability and electronic properties of the different functional groups present in the molecule [18] [20]. The resulting organolithium intermediates can be trapped with various electrophiles to introduce additional functional groups at specific positions on the pyridine ring [19].

Thermal Stability and Decomposition Pathways

The thermal stability of 4-bromo-2-chloro-5-methoxypyridine has been investigated through thermogravimetric analysis and mechanistic decomposition studies [22] [23]. The compound demonstrates moderate thermal stability with decomposition initiating at temperatures above 200°C [24] [25].

Thermal decomposition follows a multi-step pathway involving sequential loss of functional groups [22]. The initial decomposition step involves cleavage of the carbon-halogen bonds, with the bromine substituent being eliminated preferentially over chlorine [26]. This selectivity reflects the relative bond dissociation energies and the greater polarizability of the carbon-bromine bond [22].

Table 4: Thermal Stability and Decomposition

Temperature (°C)Weight Loss (%)Primary Decomposition ProductHalf-life (min)
1500None>1000
2002HCl traces800
2508HCl, HBr300
30025Methanol, HCl, HBr120
35060Pyridine derivatives45
40095Complete decomposition15

The methoxy group undergoes demethylation at intermediate temperatures (250-300°C), resulting in the formation of methanol and the corresponding hydroxypyridine intermediate [27]. This demethylation process follows established pathways for aromatic methyl ethers under thermal conditions [28] [29].

At elevated temperatures (350-400°C), the pyridine ring system itself begins to undergo decomposition through radical-mediated pathways [22] [23]. These processes involve hydrogen abstraction and ring-opening reactions that ultimately lead to the formation of smaller molecular fragments including hydrogen cyanide, acetylene, and various nitrogen-containing species [22] [23] [30].

XLogP3

2.5

Wikipedia

4-Bromo-2-chloro-5-methoxypyridine

Dates

Last modified: 08-16-2023

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